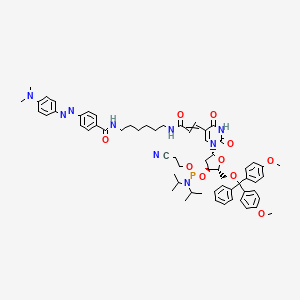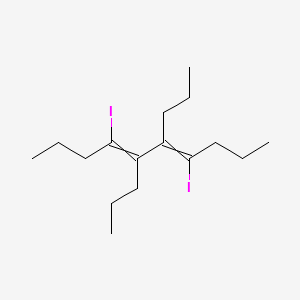
4,7-Diiodo-5,6-dipropyldeca-4,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Diiodo-5,6-dipropyldeca-4,6-diene is an organic compound characterized by the presence of two iodine atoms and two propyl groups attached to a deca-4,6-diene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diiodo-5,6-dipropyldeca-4,6-diene typically involves the iodination of a suitable precursor. One common method involves the reaction of 5,6-dipropyldeca-4,6-diene with iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under controlled conditions to ensure selective iodination at the 4 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Diiodo-5,6-dipropyldeca-4,6-diene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction Reactions: Reduction of the double bonds can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and organometallic derivatives.
Oxidation Reactions: Products include diols and other oxidized compounds.
Reduction Reactions: Products include saturated hydrocarbons.
Aplicaciones Científicas De Investigación
4,7-Diiodo-5,6-dipropyldeca-4,6-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,7-diiodo-5,6-dipropyldeca-4,6-diene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular function. The presence of iodine atoms can enhance the compound’s ability to participate in radiolabeling and imaging studies.
Comparación Con Compuestos Similares
4,7-Diiodo-5,6-dipropyldeca-4,6-diene can be compared with other similar compounds such as:
4,7-Dibromo-5,6-dipropyldeca-4,6-diene: Similar structure but with bromine atoms instead of iodine.
4,7-Dichloro-5,6-dipropyldeca-4,6-diene: Similar structure but with chlorine atoms instead of iodine.
4,7-Difluoro-5,6-dipropyldeca-4,6-diene: Similar structure but with fluorine atoms instead of iodine.
The uniqueness of this compound lies in the presence of iodine atoms, which can impart distinct chemical and physical properties, such as higher atomic weight and potential for radiolabeling.
Propiedades
Número CAS |
306274-37-3 |
|---|---|
Fórmula molecular |
C16H28I2 |
Peso molecular |
474.20 g/mol |
Nombre IUPAC |
4,7-diiodo-5,6-dipropyldeca-4,6-diene |
InChI |
InChI=1S/C16H28I2/c1-5-9-13(15(17)11-7-3)14(10-6-2)16(18)12-8-4/h5-12H2,1-4H3 |
Clave InChI |
CXGJMHFBKLLISL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=C(CCC)I)C(=C(CCC)I)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


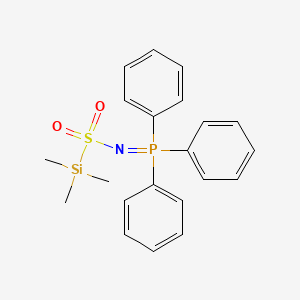
![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
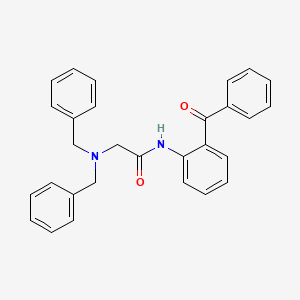
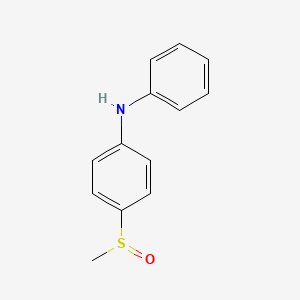
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
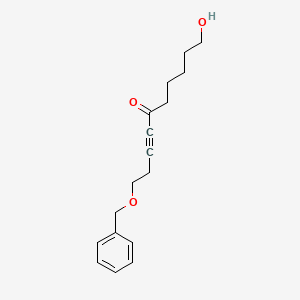
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
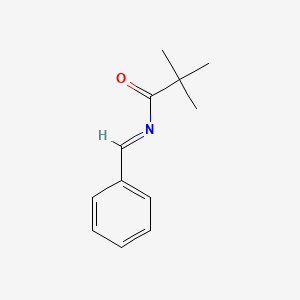
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
